Cyclopenten-1-ylboronic acid
Overview
Description
Cyclopenten-1-ylboronic acid is an organic compound with the molecular formula C5H9BO2. It is a boronic acid derivative, characterized by a cyclopentene ring attached to a boronic acid group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenten-1-ylboronic acid can be synthesized through several methods, including the reaction of cyclopentene with boronic acid derivatives under specific conditions. One common method involves the use of diboronic acid and a suitable catalyst to facilitate the formation of the boronic acid group.
Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale chemical reactions that involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product is obtained efficiently and safely.
Chemical Reactions Analysis
Types of Reactions: Cyclopenten-1-ylboronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used to substitute the boronic acid group.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound derivatives.
Reduction: Reduction reactions typically result in the formation of this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can produce a variety of this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopenten-1-ylboronic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be employed in the study of enzyme mechanisms and as a probe in biological systems.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is utilized in the production of materials and chemicals that require specific boronic acid functionalities.
Mechanism of Action
Cyclopenten-1-ylboronic acid is similar to other boronic acid derivatives, such as phenylboronic acid and cyclohexenylboronic acid. its unique cyclopentene ring structure provides distinct reactivity and properties compared to these compounds. The presence of the five-membered ring enhances its stability and reactivity in certain chemical reactions.
Comparison with Similar Compounds
Phenylboronic Acid: A boronic acid derivative with a phenyl ring.
Cyclohexenylboronic Acid: A boronic acid derivative with a cyclohexene ring.
3-Methyl-2-buten-2-ylboronic Acid: A boronic acid derivative with a different alkene structure.
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Properties
IUPAC Name |
cyclopenten-1-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO2/c7-6(8)5-3-1-2-4-5/h3,7-8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBHNSVUMGIKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397507 | |
Record name | cyclopenten-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850036-28-1 | |
Record name | cyclopenten-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Cyclopent-1-en-1-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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